3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 7041-77-2
VCID: VC18442939
InChI: InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13(17)14-10-12(15-18-14)11-6-4-3-5-7-11;/h3-7,10,13,17H,8-9H2,1-2H3;1H
SMILES:
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.76 g/mol

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride

CAS No.: 7041-77-2

Cat. No.: VC18442939

Molecular Formula: C14H19ClN2O2

Molecular Weight: 282.76 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride - 7041-77-2

Specification

CAS No. 7041-77-2
Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
IUPAC Name [3-hydroxy-3-(3-phenyl-1,2-oxazol-5-yl)propyl]-dimethylazanium;chloride
Standard InChI InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13(17)14-10-12(15-18-14)11-6-4-3-5-7-11;/h3-7,10,13,17H,8-9H2,1-2H3;1H
Standard InChI Key IZAHSHCAKIINTB-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CCC(C1=CC(=NO1)C2=CC=CC=C2)O.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered isoxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) fused with a phenyl group at position 3 and a 1-hydroxy-3-dimethylaminopropyl chain at position 5 (Figure 1). The isoxazole ring’s nitrogen and oxygen atoms contribute to its electron-deficient nature, enabling interactions with biological targets . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Table 1: Physicochemical Properties of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole Hydrochloride

PropertyValue
Molecular FormulaC14H19ClN2O2\text{C}_{14}\text{H}_{19}\text{ClN}_2\text{O}_2
Molecular Weight282.76 g/mol
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Melting PointNot reported
Partition Coefficient (LogP)Estimated 1.2–1.8 (moderate lipophilicity)

The dimethylaminopropyl side chain introduces basicity, with the tertiary amine facilitating protonation under physiological conditions. This property may enhance membrane permeability and target binding.

Synthesis and Optimization

General Synthetic Routes

The synthesis of isoxazole derivatives typically involves cyclocondensation reactions between hydroxylamine and α,β-unsaturated carbonyl compounds. For 3-phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride, a plausible pathway includes:

  • Formation of the Isoxazole Core: Reaction of a β-keto ester with hydroxylamine in pyridine or acetic acid, yielding the isoxazole ring .

  • Functionalization: Introduction of the dimethylaminopropyl side chain via nucleophilic substitution or Grignard reactions.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Key Reaction Conditions

  • Catalysts: Propylamine-functionalized cellulose has been employed in analogous syntheses to improve yields.

  • Solvents: Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency .

  • Temperature: Reflux conditions (80–120°C) are often required for cyclization .

Challenges and Optimization

  • Regioselectivity: Ensuring proper substitution at the 3- and 5-positions requires careful control of stoichiometry and reaction time .

  • Purification: Recrystallization from ethanol or benzene/ethanol mixtures is commonly used to isolate pure products .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Peaks corresponding to aromatic protons (δ 7.1–8.0 ppm), the hydroxy group (δ 5.2–5.5 ppm), and dimethylamino protons (δ 2.2–2.5 ppm) are expected .

  • 13C^{13}\text{C} NMR: Signals for the isoxazole ring carbons (δ 160–170 ppm), phenyl carbons (δ 120–140 ppm), and aliphatic chain carbons (δ 40–60 ppm) confirm the structure .

Infrared (IR) Spectroscopy

  • Strong absorption bands for C=O (1660–1680 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) groups are observed .

Mass Spectrometry

  • The molecular ion peak at m/z=282m/z = 282 corresponds to the compound’s molecular weight.

Table 2: Representative Spectral Data for Isoxazole Derivatives

TechniqueKey Peaks/BandsAssignment
1H^1\text{H} NMRδ 7.1–8.0 (m, 9H)Aromatic protons
δ 2.2–2.5 (s, 6H)Dimethylamino group
IR1667 cm1^{-1}C=O stretch
MSm/z=282m/z = 282 [M+^+]Molecular ion

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